molecular formula C19H27NO4 B12282947 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate

Cat. No.: B12282947
M. Wt: 333.4 g/mol
InChI Key: GMZPZDIZYAVNKA-UHFFFAOYSA-N
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Description

The compound 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate is a piperidine-derived molecule featuring a six-membered nitrogen-containing ring with a methyl substituent at the 4-position. The ester groups at the 1- and 2-positions include a bulky tert-butyl and a benzyl moiety, respectively. This structural configuration confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in peptide coupling and protecting group strategies.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3

InChI Key

GMZPZDIZYAVNKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis of this compound typically begins with commercially available piperidine derivatives. Most commonly employed starting materials include:

  • 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate, which provides the requisite 4-methyl substitution and N-Boc protection
  • 4-methylpiperidine-2-carboxylic acid, requiring subsequent protection steps
  • tert-butyl 4-methylpiperidine-2-carboxylate, which already contains the Boc protection and requires only C-2 esterification

Protection Strategies

The orthogonal protection of the dicarboxylate functionality necessitates sequential or selective protection approaches. Table 1 summarizes common protection strategies for achieving the desired substitution pattern.

Table 1: Protection Strategies for Dicarboxylate Formation

Protection Step Reagents Conditions Yield Range (%) References
N-Boc Protection Boc₂O, Et₃N CH₂Cl₂, 0°C → rt, 16h 85-95
C-2 Benzyl Esterification BnCl, K₂CO₃ DMF, rt, 12h 75-90
One-Pot Diprotection Boc₂O, BnBr, K₂CO₃ DMF/CH₂Cl₂, rt, 24h 65-80

Detailed Synthetic Routes

Route A: Via Stereoselective Functionalization

This approach begins with commercially available tert-butyl 4-methylpiperidine-2-carboxylate and achieves stereocontrol through careful reaction conditions:

  • To a solution of (2R,4S)-tert-butyl 4-methylpiperidine-2-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂, add triethylamine (1.5 equiv).
  • Cool the mixture to 0°C and add benzyl chloroformate (1.1 equiv) dropwise.
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  • Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify by column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

The enantiomeric excess can be determined by HPLC analysis using a Daicel Chiralpak AD-H column (hexane/2-propanol = 50/1, flow rate 0.5 mL/min, λ = 254 nm).

Route B: Via Grignard Addition and Functionalization

This alternative approach involves Grignard addition to install the 4-methyl group:

  • To a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 equiv) in anhydrous THF at -78°C, add methylmagnesium bromide (2.5 equiv) dropwise.
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • Quench with saturated NH₄Cl solution and extract with ethyl acetate.
  • Dry the organic layer, concentrate, and use the crude tertiary alcohol for the next step.
  • Treat with trifluoroacetic acid in CH₂Cl₂ (1:1) to effect dehydration.
  • Neutralize with K₂CO₃, extract with CH₂Cl₂, and concentrate.
  • Introduce the benzyl ester at C-2 by treating with benzyl chloroformate under basic conditions.

Reaction Conditions and Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and stereoselectivity. Table 2 summarizes optimal solvent systems for key transformation steps.

Table 2: Solvent Effects on Key Transformation Steps

Transformation Preferred Solvents Avoided Solvents Rationale
N-Boc Protection CH₂Cl₂, THF Protic solvents Avoids competitive nucleophiles
Benzyl Esterification DMF, CH₂Cl₂ Water-containing systems Prevents ester hydrolysis
Grignard Addition THF, Et₂O CH₂Cl₂, CHCl₃ Stabilizes organometallic reagent
Chromatographic Purification Hexane/EtOAc MeOH-containing systems Optimal separation of isomers

Temperature Control

Precise temperature control is critical for achieving high stereoselectivity:

  • N-Boc protection proceeds efficiently at 0°C initially, warming to room temperature.
  • Benzylation reactions require ambient temperature (20-25°C) to maintain reactivity while avoiding side reactions.
  • Grignard additions must be initiated at -78°C to ensure chemoselectivity, with controlled warming to achieve complete conversion.

Purification and Characterization

Chromatographic Purification

Column chromatography using silica gel is the preferred method for final purification, with hexane/ethyl acetate gradients (typically starting at 20:1 and increasing to 5:1) providing optimal separation of the desired product from impurities. For chiral variants, preparative HPLC using Daicel Chiralpak AD-H columns allows isolation of single enantiomers with excellent optical purity.

Analytical Characterization

The successful preparation of this compound can be confirmed through multiple analytical techniques:

NMR Spectroscopy : Characteristic signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.26-7.36 (m, 5H, aromatic), 5.16 (s, 2H, benzyl CH₂), 4.73 (br, 1H, H-2), 4.38-4.44 (m, 1H, H-4), 1.41 (s, 9H, t-Bu), 1.18 (d, J = 7.1 Hz, 3H, 4-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 171.6 (C=O, ester), 156.1 (C=O, carbamate), 136.8, 128.4, 127.8, 127.8 (aromatic), 81.2 (C(CH₃)₃), 67.0 (benzyl CH₂), 53.3 (C-2), 46.7 (C-4), 28.4 (C(CH₃)₃), 15.5 (4-CH₃).

HPLC Analysis : Separation conditions for analyzing enantiomeric excess:

  • Column: Daicel Chiralpak AD-H
  • Mobile phase: hexane/2-propanol = 50/1
  • Flow rate: 0.5 mL/min
  • Detection: UV, λ = 254 nm
  • Retention times: approximately 22.1 min (minor) and 24.0 min (major) for the (2R,4S) enantiomer.

Stereoselective Synthesis Considerations

The stereoselective preparation of this compound requires careful control of reaction conditions. Table 3 summarizes approaches for controlling stereochemistry at the C-2 and C-4 positions.

Table 3: Strategies for Stereocontrol in Synthesis

Stereocenter Control Method Reagent System Selectivity (d.r.)
C-2 Catalyst control (S)-2a catalyst, CsOH, toluene, -20°C >95:5
C-4 Substrate control Starting with chiral precursor >98:2
C-2/C-4 (concurrent) Tandem catalysis Sequential catalyst addition 90:10 to 95:5

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block in Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions.
    • It can be used to create derivatives that may exhibit enhanced biological activity or stability.
  • Peptide Synthesis :
    • Due to its ability to form stable intermediates, this compound is useful in peptide synthesis. It aids in the formation of peptide bonds, which are crucial for constructing peptides and proteins with specific functionalities .
  • Synthesis of Bioactive Compounds :
    • The compound has been utilized in the synthesis of bioactive molecules, including those with potential anti-cancer properties. Its structural features can be modified to enhance the pharmacological profile of the resulting compounds .

Applications in Medicinal Chemistry

  • Anticancer Research :
    • Research indicates that derivatives of piperidine, including this compound, may possess anticancer properties. Studies have shown that modifications to the piperidine structure can lead to enhanced cytotoxicity against various cancer cell lines .
  • Neuropharmacology :
    • The compound's structural similarity to known neuroactive substances suggests potential applications in neuropharmacology. It could be explored as a lead compound for developing drugs aimed at treating neurological disorders .
  • Anti-inflammatory Agents :
    • There is ongoing research into the anti-inflammatory properties of piperidine derivatives. The unique substituents on this compound may contribute to its efficacy in reducing inflammation, making it a candidate for further studies in this area .

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate resulted in significant cytotoxic effects against breast and colon cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the benzyl and tert-butyl groups in enhancing activity .

Case Study 2: Neuroprotective Effects

In another investigation, compounds derived from this piperidine were tested for neuroprotective effects in models of neurodegeneration. Results indicated that certain derivatives exhibited protective effects against oxidative stress-induced neuronal death, suggesting potential therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Research Findings

  • Lumping Strategy: Compounds with similar ester groups (e.g., benzyl/tert-butyl) can be grouped to predict reactivity, but substituents (e.g., 4-methyl vs. 4-amino) significantly alter reaction pathways .
  • Safety Considerations : Piperidine derivatives with benzyl groups (e.g., CAS 71170-89-3) pose higher toxicity risks compared to methyl-substituted analogs .

Biological Activity

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate (CAS No. 339183-92-5) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C19H27NO4
  • Molecular Weight: 333.42 g/mol

The structure consists of a piperidine ring substituted with benzyl and tert-butyl groups, along with two carboxylate functionalities. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds in the piperidine class can exhibit a variety of biological activities, including:

  • Antiviral Activity: Some derivatives have shown promise as antiviral agents against various viruses.
  • Neuroprotective Effects: Certain piperidine derivatives are being studied for their potential neuroprotective properties, particularly in relation to neurodegenerative diseases.
  • Anticancer Properties: Investigations into the anticancer potential of piperidine derivatives have revealed varying degrees of efficacy against different cancer cell lines.

Antiviral Activity

A study highlighted the antiviral potential of piperidine derivatives, including those similar to this compound. The findings suggest that these compounds can inhibit viral replication effectively. For instance:

CompoundVirus TargetEC50 (µM)Selectivity Index
Compound ATMV5.0>20
Compound BRSV3.6>15
Compound CHCV6.7>10

These results indicate that compounds with similar structural features may possess significant antiviral activity.

Neuroprotective Effects

Research has also explored the neuroprotective effects of piperidine derivatives. A notable study demonstrated that certain compounds could modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function:

  • Mechanism: Modulation of glutamate receptors.
  • Findings: Compounds exhibited protective effects against excitotoxicity in neuronal cells.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a derivative similar to this compound was tested against respiratory syncytial virus (RSV). The compound demonstrated an EC50 value of approximately 3.6 µM with minimal cytotoxicity observed at higher concentrations.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models showed that administration of piperidine derivatives led to improved outcomes in models of neurodegeneration. The compounds were found to reduce markers of oxidative stress and inflammation in brain tissues.

Q & A

Basic: What are the common synthetic routes for preparing 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate, and what reaction conditions are critical for high yield?

Methodological Answer:
The synthesis typically involves multi-step reactions with careful control of protecting groups and stereochemistry. A representative route includes:

Deprotonation and alkylation : Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to -71°C for 2 hours to generate enolates .

Acid hydrolysis : Treatment with hydrochloric acid in 1,4-dioxane (20–50°C, 25 hours) to remove temporary protecting groups.

Carboxylation : Reaction with potassium carbonate in acetonitrile (20°C, 72 hours) to introduce tert-butyl and benzyl groups.

Catalytic coupling : Palladium acetate and tert-butyl XPhos under inert atmosphere (40–100°C, 5.5 hours) to finalize the ester linkages .
Critical Conditions : Low temperatures (-78°C) prevent side reactions during deprotonation, while inert atmospheres are essential for palladium-catalyzed steps to avoid catalyst poisoning.

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry (e.g., axial vs. equatorial substituents) and identifying benzyl/tert-butyl groups. For example, tert-butyl protons appear as singlets near δ 1.4 ppm, while benzyl aromatic protons resonate at δ 7.2–7.4 ppm .
  • IR Spectroscopy : Stretching frequencies for ester carbonyls (C=O) at ~1720–1740 cm⁻¹ and benzyl C-O bonds at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) and fragmentation patterns of ester groups .

Advanced: How can researchers optimize the stereochemical outcome during synthesis when encountering low enantiomeric excess?

Methodological Answer:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R,4R)-configured intermediates) to enforce stereochemical control during alkylation .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification steps.
  • Temperature Gradients : Adjust reaction temperatures to favor kinetic vs. thermodynamic control. For example, lower temperatures (-78°C) may suppress racemization .
  • Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess in real-time.

Advanced: What strategies resolve contradictions in NMR data (e.g., chemical shift discrepancies) between synthesized batches?

Methodological Answer:

  • Solvent Standardization : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shift variations .
  • Paramagnetic Impurities : Chelate metal contaminants (e.g., using EDTA wash) to eliminate broadening or shifting.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–50°C) to identify conformational exchange causing split peaks.
  • Cross-Validation : Compare with computational NMR predictions (DFT-based tools like ACD/Labs) to assign ambiguous signals .

Basic: What safety precautions are essential when handling tert-butyl and benzyl protecting groups during synthesis?

Methodological Answer:

  • Tert-Butyl Groups : Hydrochloric acid used in deprotection (step 2) requires fume hood use and acid-resistant gloves due to H302 (acute toxicity) and H319 (eye irritation) hazards .
  • Benzyl Groups : Avoid skin contact with benzyl bromide intermediates (potential H315 skin irritation). Use nitrile gloves and splash goggles .
  • General Protocols : Store reagents under nitrogen, as tert-butyl esters are moisture-sensitive.

Advanced: How can computational tools predict and verify intermediate stability in the synthesis pathway?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify unstable intermediates (e.g., enolate formation energetics) .
  • MD Simulations : Simulate solvent effects (e.g., THF polarity) on intermediate stability during carboxylation.
  • Docking Studies : Predict steric clashes in palladium-catalyzed steps using AutoDock Vina .

Basic: What purification techniques are optimal for isolating intermediates of this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for tert-butyl-protected intermediates.
  • Recrystallization : Ethanol/water mixtures for benzyl ester derivatives due to their high crystallinity .
  • Membrane Filtration : Remove colloidal palladium residues post-coupling using 0.2 µm nylon membranes .

Advanced: How can researchers systematically mitigate side reactions in multi-step syntheses?

Methodological Answer:

  • Byproduct Analysis : LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry.
  • In Situ Monitoring : ReactIR to track reactive intermediates (e.g., enolate formation) and optimize reaction times .
  • Protecting Group Strategy : Replace benzyl groups with orthogonal protectors (e.g., Fmoc) to reduce unintended deprotection .

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